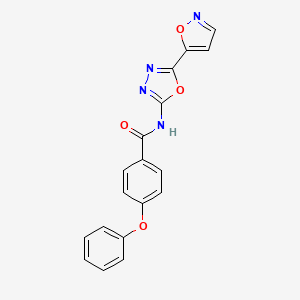

![molecular formula C29H24N6S B2956051 3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide CAS No. 956625-77-7](/img/structure/B2956051.png)

3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

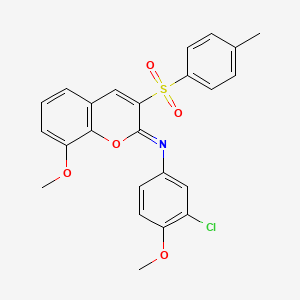

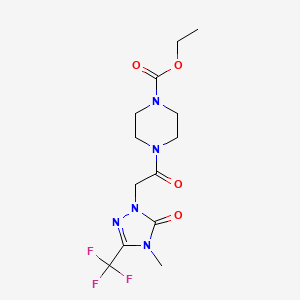

The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a pyrazole ring, and a triazole ring . These types of rings are common in many biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis

This compound, like any organic molecule, could undergo a variety of chemical reactions. The exact reactions would depend on the conditions and the reagents used .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, and solubility . These properties can be determined through various laboratory techniques.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have developed methods for synthesizing Schiff bases containing 1,2,4-triazole and pyrazole rings, demonstrating significant antioxidant and α-glucosidase inhibitory activities. This involves a combination of DFT calculations, molecular dynamics simulations, and various in vitro assays to evaluate their biological activities. Such compounds, including derivatives with similar structural motifs, exhibit potential as antioxidants and enzyme inhibitors, suggesting a role in managing oxidative stress and related metabolic disorders (Pillai et al., 2019).

Biological Evaluation

The synthesized compounds undergo biological evaluation for various activities. For instance, certain Schiff bases show significant inhibitory potential against α-glucosidase, with relative IC50 values compared to reference drugs like Acarbose. Additionally, their antioxidant activity is determined through methods like DPPH, ABTS, and FRAP assays, indicating potent antioxidant agents within these chemical classes. This research underscores the therapeutic potential of these compounds in treating diseases associated with oxidative stress and glucose metabolism (Pillai et al., 2019).

Antimicrobial Evaluations

Several studies focus on the antimicrobial properties of these compounds. For example, a facile iodine(III)-mediated synthesis approach has been utilized to create new derivatives with potent antimicrobial activities. This highlights the relevance of such compounds in developing new antimicrobial agents capable of addressing various bacterial and fungal infections (Prakash et al., 2011).

Corrosion Inhibition

Research into the application of triazole and pyrazole derivatives extends into materials science, where they have been investigated as corrosion inhibitors for metals in acidic environments. Their effectiveness is attributed to the formation of a protective layer on metal surfaces, significantly reducing corrosion rates. This application is vital in industrial settings where metal preservation is crucial (Ansari et al., 2014).

Wirkmechanismus

Triazoles

are a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms . They are known for their wide range of biological activities, including antimicrobial, antibacterial, fungicidal, antiallergic, anti-HIV, anticancer, and antioxidant activities .

Sulfides

, on the other hand, are organic compounds that contain a sulfur atom in their structure. They are present in many natural products, drugs, enzymes, and structural cell proteins . Sulfides display various biological activities such as antibacterial and analgesic . Drug molecules having a sulfur atom in their core structure are employed to treat Alzheimer’s and Parkinson’s diseases, cancer, malaria, inflammations, and AIDS .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(3-methylphenyl)methylsulfanyl]-4-phenyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N6S/c1-22-11-10-12-23(19-22)21-36-29-32-31-27(34(29)24-13-4-2-5-14-24)26-20-30-35(25-15-6-3-7-16-25)28(26)33-17-8-9-18-33/h2-20H,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRLUPAQMKOGEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=C(N(N=C4)C5=CC=CC=C5)N6C=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate](/img/structure/B2955969.png)

![N-(1-Cyanocyclohexyl)-2-[4-(4-cyano-3-methyl-1,2-thiazol-5-yl)piperazin-1-yl]acetamide](/img/structure/B2955970.png)

![(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2955976.png)

![7-(4-chlorobenzyl)-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2955984.png)